molecular formula C9H5ClF6 B1295061 3,5-Bis(trifluoromethyl)benzyl chloride CAS No. 75462-59-8

3,5-Bis(trifluoromethyl)benzyl chloride

Cat. No. B1295061
Key on ui cas rn: 75462-59-8
M. Wt: 262.58 g/mol
InChI Key: OINTXXMBRBLMHH-UHFFFAOYSA-N
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Patent
US08772496B2

Procedure details

Sodium azide (74.3 g, 1.14 mol) is suspended in water (125 mL), then DMSO (625 mL) is added. After stirring for 30 minutes, a solution consisting of 3,5-Bis(trifluoromethyl)benzyl chloride (255.3 g, 0.97 moles) and DMSO (500 mL) is added over 30 minutes. (The 3,5-Bis(trifluoromethyl)benzyl chloride is heated to 35° C. to liquefy prior to dispensing (MP=30-32° C.)). The benzyl chloride feed vessel is rinsed with DMSO (50 mL) into the sodium azide solution, the mixture is heated to 40° C., and then maintained for an hour at 40° C., then cooled to 23° C.
Quantity
74.3 g
Type
reactant
Reaction Step One
Name
Quantity
625 mL
Type
reactant
Reaction Step Two
Quantity
255.3 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
125 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[N-:1]=[N+:2]=[N-:3].[Na+].CS(C)=O.[F:9][C:10]([F:24])([F:23])[C:11]1[CH:12]=[C:13]([CH:16]=[C:17]([C:19]([F:22])([F:21])[F:20])[CH:18]=1)[CH2:14]Cl>O>[N:1]([CH2:14][C:13]1[CH:16]=[C:17]([C:19]([F:21])([F:22])[F:20])[CH:18]=[C:11]([C:10]([F:9])([F:23])[F:24])[CH:12]=1)=[N+:2]=[N-:3] |f:0.1|

Inputs

Step One
Name
Quantity
74.3 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Step Two
Name
Quantity
625 mL
Type
reactant
Smiles
CS(=O)C
Step Three
Name
Quantity
255.3 g
Type
reactant
Smiles
FC(C=1C=C(CCl)C=C(C1)C(F)(F)F)(F)F
Step Four
Name
Quantity
500 mL
Type
reactant
Smiles
CS(=O)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C=1C=C(CCl)C=C(C1)C(F)(F)F)(F)F
Step Six
Name
Quantity
125 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
After stirring for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added over 30 minutes
Duration
30 min
WASH
Type
WASH
Details
The benzyl chloride feed vessel is rinsed with DMSO (50 mL) into the sodium azide solution
TEMPERATURE
Type
TEMPERATURE
Details
maintained for an hour at 40° C.
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 23° C.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
N(=[N+]=[N-])CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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